
2,6-Difluorophenylzinc bromide 0.5M in Tetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluorophenylzinc bromide 0.5M in Tetrahydrofuran: is an organozinc reagent commonly used in organic synthesis. This compound is a solution of 2,6-difluorophenylzinc bromide in tetrahydrofuran, a solvent known for its ability to stabilize reactive intermediates. The presence of fluorine atoms in the phenyl ring enhances the reactivity and selectivity of this reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Difluorophenylzinc bromide can be synthesized through the reaction of 2,6-difluorobromobenzene with zinc in the presence of a suitable activator, such as a halide salt. The reaction is typically carried out in tetrahydrofuran under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,6-Difluorobromobenzene+Zinc→2,6-Difluorophenylzinc bromide
Industrial Production Methods: In an industrial setting, the production of 2,6-difluorophenylzinc bromide involves large-scale reactors equipped with inert gas systems to maintain an oxygen-free environment. The reaction is monitored for temperature and pressure to ensure optimal yield and purity. The product is then purified and standardized to a 0.5M concentration in tetrahydrofuran.
化学反应分析
Types of Reactions: 2,6-Difluorophenylzinc bromide undergoes various types of reactions, including:
Nucleophilic Substitution: Reacts with electrophiles to form carbon-carbon bonds.
Oxidative Addition: Participates in transition metal-catalyzed cross-coupling reactions.
Transmetalation: Transfers the phenyl group to other metals, such as palladium or nickel.
Common Reagents and Conditions:
Electrophiles: Alkyl halides, acyl chlorides, and carbonyl compounds.
Catalysts: Palladium or nickel complexes.
Solvents: Tetrahydrofuran, diethyl ether, or other aprotic solvents.
Major Products:
Aryl-alkyl compounds: Formed through nucleophilic substitution.
Biaryl compounds: Result from cross-coupling reactions.
Aryl ketones: Produced by reactions with carbonyl compounds.
科学研究应用
Chemistry: 2,6-Difluorophenylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify biomolecules, enabling the study of fluorinated analogs of natural products.
Medicine: The compound is instrumental in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: In the industrial sector, 2,6-difluorophenylzinc bromide is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
作用机制
The mechanism of action of 2,6-difluorophenylzinc bromide involves the transfer of the phenyl group to an electrophilic center. The zinc atom acts as a nucleophilic activator, facilitating the formation of a new carbon-carbon bond. The presence of fluorine atoms increases the electron density on the phenyl ring, enhancing its reactivity towards electrophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
相似化合物的比较
- 2,6-Difluorobenzylzinc bromide
- 4-Fluorophenylzinc bromide
- 4-Bromo-2-fluorophenylzinc iodide
Comparison:
- Reactivity: 2,6-Difluorophenylzinc bromide exhibits higher reactivity due to the electron-withdrawing effect of the fluorine atoms.
- Selectivity: The position of the fluorine atoms in the phenyl ring influences the selectivity of the reactions.
- Stability: The tetrahydrofuran solvent stabilizes the organozinc reagent, making it more suitable for various synthetic applications.
2,6-Difluorophenylzinc bromide stands out due to its unique combination of reactivity, selectivity, and stability, making it a valuable reagent in both academic and industrial research.
属性
IUPAC Name |
bromozinc(1+);1,3-difluorobenzene-2-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1-3H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSMUDJGPPCOFC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[C-]C(=C1)F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307021 |
Source


|
| Record name | Bromo(2,6-difluorophenyl)zinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380918-98-8 |
Source


|
| Record name | Bromo(2,6-difluorophenyl)zinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



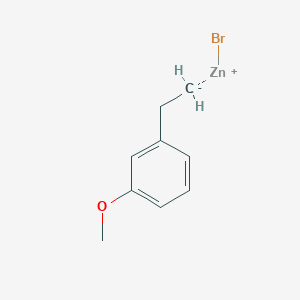
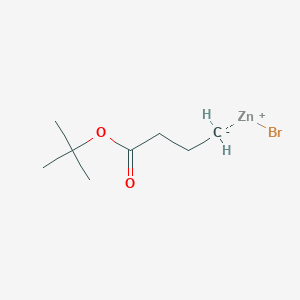


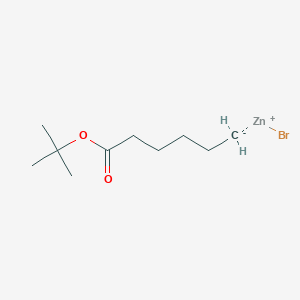

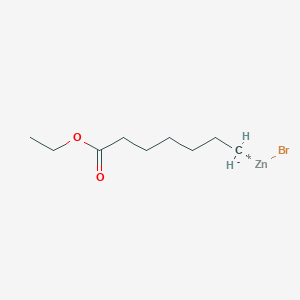

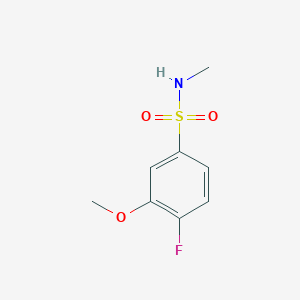

![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6333867.png)
